
2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene is a compound that belongs to a class of organic chemicals characterized by the presence of multiple fluorine atoms and a chloro group attached to a benzene ring. This structure imparts unique chemical and physical properties to the compound.
Synthesis Analysis
The synthesis of related trifluoromethyl-substituted benzenes involves electrochemical fluorination, which yields perfluorocyclohexane derivatives. This method has been effectively used for chlorobenzenes containing a trifluoromethyl group, resulting in chlorine-containing derivatives (Yonekura et al., 1976).
Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry
Research in heterocyclic chemistry, such as the study on triazine scaffolds, underscores the significance of benzene derivatives in developing compounds with a wide range of biological activities. Triazine, a derivative of benzene where nitrogen atoms replace some of the carbon-hydrogen units, shows promise in medicinal chemistry due to its antibacterial, antifungal, anti-cancer, and other pharmacological activities (Verma, Sinha, & Bansal, 2019).
Supramolecular Chemistry
In supramolecular chemistry, benzene derivatives like benzene-1,3,5-tricarboxamides (BTAs) are highlighted for their self-assembly into nanometer-sized rod-like structures stabilized by hydrogen bonding. These structures have applications ranging from nanotechnology and polymer processing to biomedical applications, showcasing the adaptability of benzene derivatives in various scientific disciplines (Cantekin, de Greef, & Palmans, 2012).
Pharmaceutical Analysis
The degradation processes of pharmaceutical compounds, as studied through LC-MS/MS, demonstrate the importance of understanding the stability and degradation pathways of benzene derivatives in medical applications. For instance, nitisinone's (a benzene derivative) degradation products were identified, offering insights into its stability and potential impacts on its efficacy as a medication (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Environmental Safety
The review on the fate processes of chlorobenzenes in soil and potential remediation strategies underscores the environmental impact of benzene derivatives. It discusses the degradation pathways under anaerobic conditions and explores remediation techniques, such as dechlorination and biodegradation, for soils contaminated with chlorobenzenes, highlighting the environmental risks posed by these compounds and the importance of reducing their presence in the environment (Brahushi, Kengara, Song, Jiang, Munch, & Wang, 2017).
Eigenschaften
IUPAC Name |
2-chloro-1,3-difluoro-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF5/c8-5-4(9)2-1-3(6(5)10)7(11,12)13/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFUOBOYBXLKCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559772 |
Source


|
| Record name | 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene | |
CAS RN |
120770-03-8 |
Source


|
| Record name | 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

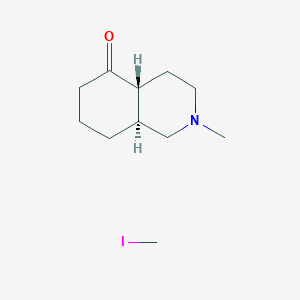
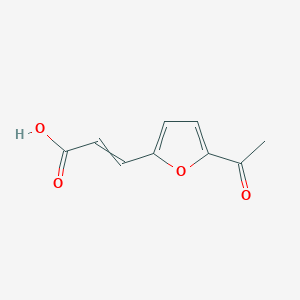

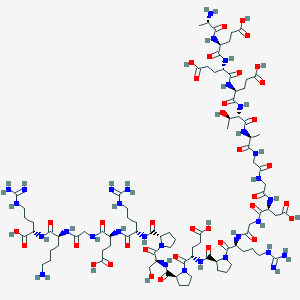
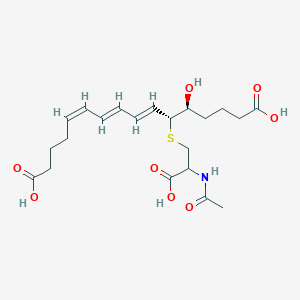
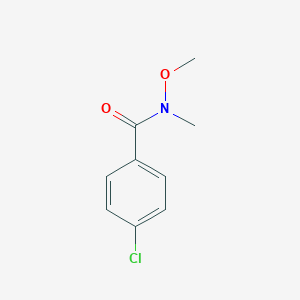
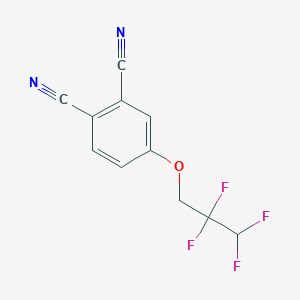
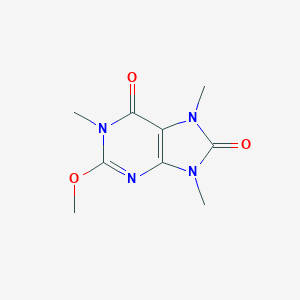

![(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide](/img/structure/B55576.png)
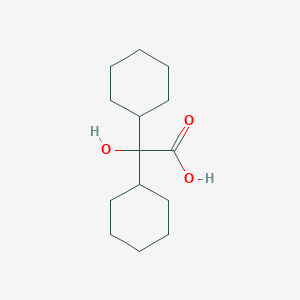
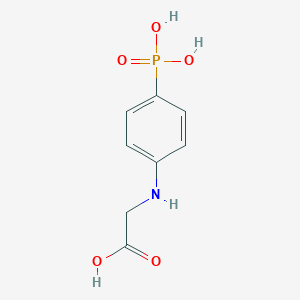
![Bicyclo[3.1.0]hexan-3-one, 4-methylene-1-(1-methylethyl)-(9CI)](/img/structure/B55580.png)
